

Application Notes and Protocols for Fluo-3FF AM in Two-Photon Microscopy

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Compound of Interest

Compound Name: Fluo-3FF AM

Cat. No.: B15556371

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Introduction

Fluo-3FF is a low-affinity fluorescent calcium (Ca^{2+}) indicator designed for the quantitative measurement of high intracellular calcium concentrations.^{[1][2]} Its acetoxymethyl (AM) ester form, **Fluo-3FF AM**, allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. This property, combined with its suitability for two-photon excitation, makes **Fluo-3FF AM** a valuable tool for investigating cellular processes involving large and rapid calcium transients, particularly in scattering biological tissues like the brain.^{[3][4][5][6][7]}

Two-photon microscopy offers significant advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning.^{[5][6][7][8]} When coupled with Fluo-3FF, it enables the visualization and quantification of high-concentration calcium dynamics in complex biological systems, such as neuronal activation, synaptic transmission, and excitotoxicity.^[1]

Quantitative Data

The following tables summarize the key quantitative properties of Fluo-3FF and provide a comparison with other common calcium indicators.

Table 1: Properties of Fluo-3FF

Property	Value
Dissociation Constant (Kd) for Ca^{2+}	~42 μM
One-Photon Excitation Wavelength (max)	~506 nm
One-Photon Emission Wavelength (max)	~526 nm
Two-Photon Excitation Wavelength (approx.)	780 - 820 nm (inferred from Fluo-3)
Form for Cell Loading	Acetoxymethyl (AM) Ester

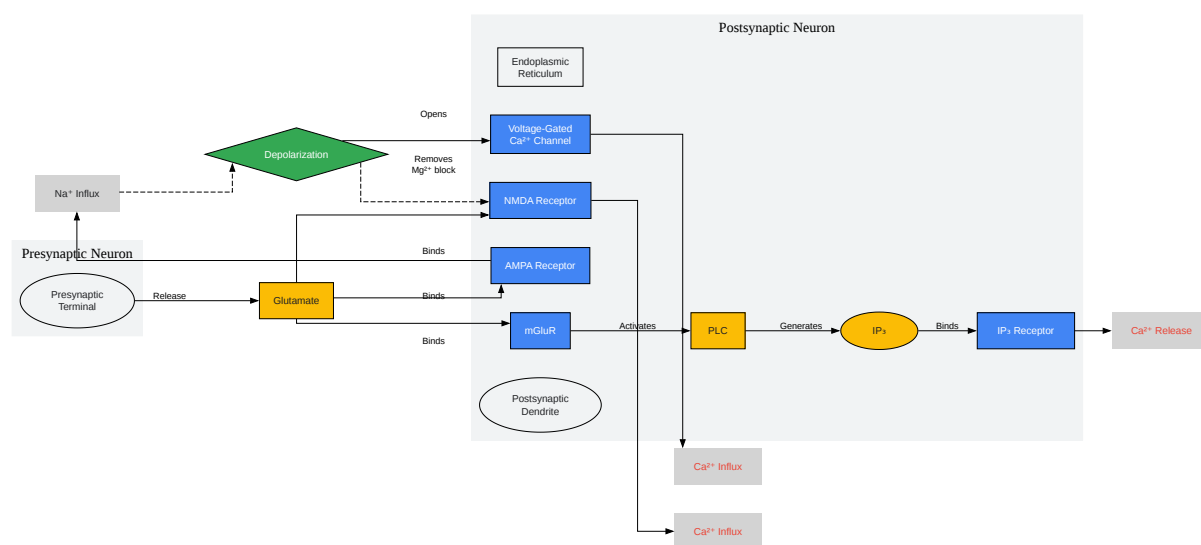
Note: The two-photon excitation wavelength is inferred from the spectral data of the structurally similar indicator, Fluo-3. The optimal wavelength for Fluo-3FF should be empirically determined.

Table 2: Comparison of Low-Affinity Calcium Indicators

Indicator	Dissociation Constant (Kd) for Ca^{2+}	Affinity for Ca^{2+}	Optimal [Ca^{2+}] Range
Fluo-3FF	~42 μM	Very Low	10 μM - 1 mM
Fluo-4FF	9.7 μM	Low	1 μM - 100 μM
Fluo-5N	90 μM	Very Low	10 μM - 1 mM
Mag-Fura-2	~20 μM (for Ca^{2+})	Low	5 μM - 500 μM

Signaling Pathway: Glutamatergic Synaptic Transmission and Calcium Influx

A primary application for Fluo-3FF is the study of neuronal signaling, particularly glutamatergic transmission, which can lead to substantial increases in intracellular calcium. The following diagram illustrates a simplified glutamatergic signaling pathway leading to postsynaptic calcium influx.

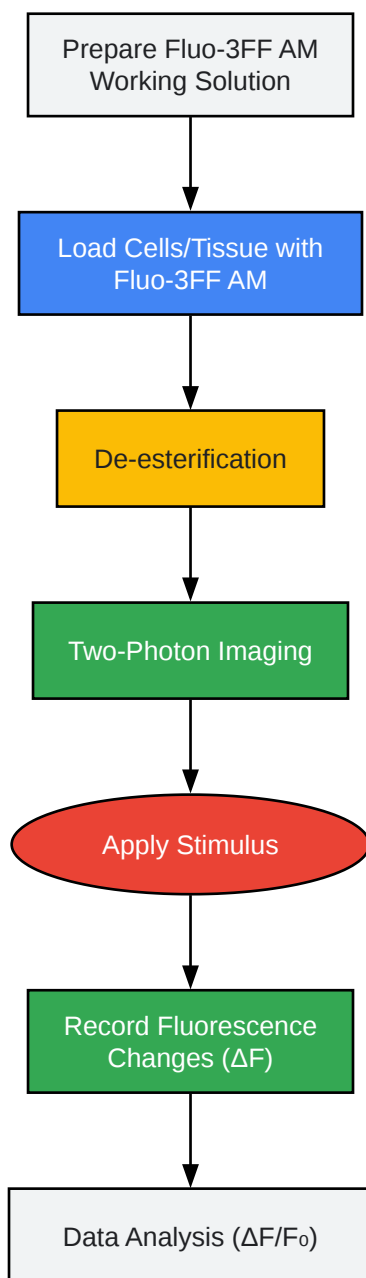


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Glutamatergic signaling and postsynaptic calcium influx.

Experimental Workflow

The general workflow for a two-photon calcium imaging experiment using **Fluo-3FF AM** is outlined below.



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Workflow for two-photon calcium imaging with **Fluo-3FF AM**.

Experimental Protocols

Preparation of Fluo-3FF AM Stock and Working Solutions

a. 1 mM Stock Solution:

- Warm the vial of **Fluo-3FF AM** to room temperature before opening.
- To prepare a 1 mM stock solution, dissolve the **Fluo-3FF AM** in high-quality, anhydrous DMSO. For example, add 87 μL of DMSO to 100 μg of **Fluo-3FF AM** (MW ~1152 g/mol).
- For cell types that are difficult to load, Pluronic F-127 can be used to aid in the dispersion of the AM ester in aqueous media. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Add an equal volume of this 20% Pluronic F-127 solution to the DMSO stock solution of **Fluo-3FF AM**. This will result in a final **Fluo-3FF AM** concentration of 500 μM .
- Vortex briefly to ensure the dye is fully dissolved.
- Aliquot the stock solution into single-use volumes and store at -20°C , protected from light.

b. Working Solution:

- On the day of the experiment, thaw a vial of the **Fluo-3FF AM** stock solution.
- Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or artificial cerebrospinal fluid [aCSF]) to a final working concentration of 2-10 μM . The optimal concentration should be determined empirically for each cell type and experimental condition.
- If not already included in the stock solution, 0.02% Pluronic F-127 can be added to the working solution to improve dye loading.

Cell and Tissue Loading Protocols

a. Loading Adherent Cells:

- Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

- Remove the culture medium and gently wash the cells once with pre-warmed physiological buffer.
- Add the **Fluo-3FF AM** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 30-60 minutes at 37°C in a light-protected environment.
- After incubation, wash the cells 2-3 times with fresh, dye-free physiological buffer to remove extracellular **Fluo-3FF AM**.
- Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

b. Loading Acute Brain Slices:

- Prepare acute brain slices (200-300 µm thick) using standard procedures and maintain them in oxygenated aCSF.
- Transfer the slices to a small incubation chamber containing the **Fluo-3FF AM** working solution (typically 5-10 µM in aCSF).
- Incubate for 30-60 minutes at 32-35°C, ensuring continuous oxygenation.
- After incubation, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification before imaging.

c. In Vivo Bulk Loading: This protocol is adapted from methods for other AM ester dyes and should be optimized for **Fluo-3FF AM**.^{[3][4]}

- Prepare the **Fluo-3FF AM** working solution (e.g., 1 mM in DMSO with 20% Pluronic F-127, then diluted 1:10 in aCSF).
- Under anesthesia, perform a craniotomy over the brain region of interest.
- Using a micropipette and a picospritzer, pressure-inject a small volume of the **Fluo-3FF AM** working solution into the desired cortical layer.

- Allow 1-2 hours for dye uptake and de-esterification before commencing two-photon imaging.

Two-Photon Imaging Parameters

- **Excitation Wavelength:** Based on data for Fluo-3, an excitation wavelength in the range of 780-820 nm is a good starting point for Fluo-3FF. It is crucial to empirically determine the optimal excitation wavelength for maximal signal-to-noise.
- **Laser Power:** Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
- **Emission Filter:** A standard FITC/GFP emission filter (e.g., 525/50 nm) is suitable for collecting the fluorescence emission from Fluo-3FF.
- **Image Acquisition:** Acquire images at a frame rate sufficient to resolve the temporal dynamics of the calcium signals of interest.

Data Analysis

The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the baseline fluorescence (F_0):

$$\Delta F/F_0 = (F - F_0) / F_0$$

Where:

- F is the fluorescence intensity at a given time point.
- F_0 is the average baseline fluorescence intensity before stimulation.

This ratiometric analysis helps to normalize for variations in dye loading, cell thickness, and illumination intensity.^[1]

Conclusion

Fluo-3FF AM is a powerful tool for investigating cellular events associated with high concentrations of intracellular calcium, especially when combined with the deep-tissue imaging

capabilities of two-photon microscopy. The protocols provided here offer a starting point for researchers to design and execute experiments to explore a wide range of biological phenomena. Optimization of dye concentration, loading conditions, and imaging parameters will be essential for achieving the best results in specific experimental contexts.

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